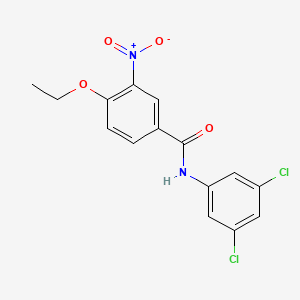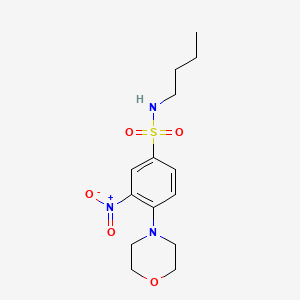
N-butyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide, commonly known as NBBS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of the body. NBBS has been found to have a wide range of applications in biochemical and physiological research, and its mechanism of action has been extensively studied.
作用機序
NBBS works by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
NBBS has been found to have a range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. It has also been shown to inhibit the growth of tumors in animal models, making it a potential cancer treatment. Additionally, NBBS has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
NBBS has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it useful in the study of this enzyme's role in the body. It is also relatively easy to synthesize, making it readily available for research purposes. However, NBBS has some limitations as a research tool. It has been found to have some off-target effects, which could complicate the interpretation of research results. Additionally, its potency as an inhibitor could make it difficult to use in experiments that require partial inhibition of carbonic anhydrase.
将来の方向性
There are several future directions for research on NBBS. One area of interest is the development of more selective carbonic anhydrase inhibitors that do not have off-target effects. Another area of interest is the use of NBBS as a potential treatment for glaucoma and other conditions that involve elevated intraocular pressure. Additionally, NBBS could be further studied as a potential cancer treatment, particularly in combination with other therapies. Finally, the anti-inflammatory properties of NBBS could be further explored for their potential in the treatment of inflammatory diseases.
合成法
NBBS can be synthesized through a multistep process, starting with the reaction of butylamine and 4-nitrobenzenesulfonyl chloride to form N-butyl-4-nitrobenzenesulfonamide. This compound is then reacted with morpholine in the presence of a catalyst to yield NBBS. The synthesis process has been optimized to yield high purity NBBS with a high yield.
科学的研究の応用
NBBS has been used extensively in scientific research, particularly in the field of carbonic anhydrase inhibition. It has been found to be a potent inhibitor of several isoforms of carbonic anhydrase, including CA I, II, IV, and IX. This inhibition has been shown to have a range of physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
特性
IUPAC Name |
N-butyl-4-morpholin-4-yl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-2-3-6-15-23(20,21)12-4-5-13(14(11-12)17(18)19)16-7-9-22-10-8-16/h4-5,11,15H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVRTAAJFPMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
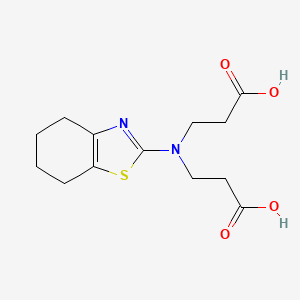
![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)
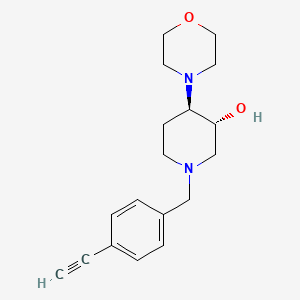
![4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
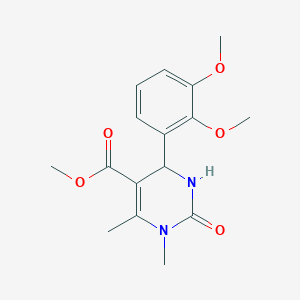
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
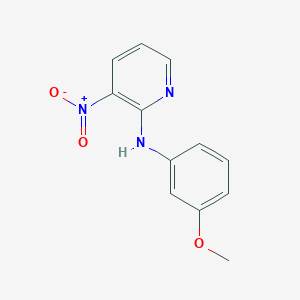


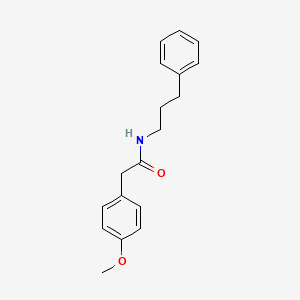
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5103675.png)
